Molecular Formula & Weight Differentiation from 1-(3-Bromo-5-fluorophenyl)ethanamine
The target compound possesses a 2-fluoro substituent on the ethylamine chain, a feature absent in 1-(3-bromo-5-fluorophenyl)ethanamine. This results in a distinct molecular formula of C8H8BrF2N (MW 236.06 g/mol) compared to the comparator's C8H9BrFN (MW 218.07 g/mol) .
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C8H8BrF2N, 236.06 g/mol |
| Comparator Or Baseline | 1-(3-Bromo-5-fluorophenyl)ethanamine: C8H9BrFN, 218.07 g/mol |
| Quantified Difference | ΔMW = +18.0 g/mol (one additional fluorine atom replacing one hydrogen atom) |
| Conditions | Standard chemical formula comparison |
Why This Matters
This difference confirms the presence of the 2-fluoro group, which directly impacts the compound's physicochemical properties and metabolic stability, making it unsuitable for users to simply substitute with the non-fluorinated analog.
